2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide
Description
This compound features a 1,3-benzodioxole moiety fused to a 4-methyl-1,2,4-triazole ring, connected via a sulfanyl bridge to an acetamide group substituted with a pyrimidin-2-yl group. Structural elucidation of such analogs often employs crystallographic tools like the SHELX system .
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-22-14(10-3-4-11-12(7-10)25-9-24-11)20-21-16(22)26-8-13(23)19-15-17-5-2-6-18-15/h2-7H,8-9H2,1H3,(H,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACRRWVHLGDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CC=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide typically involves multi-step synthetic routes One common method starts with the preparation of the benzodioxole derivative, followed by the formation of the triazole ring through cyclization reactionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting the normal function of microtubules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfamoylphenyl derivatives () exhibit higher aqueous solubility due to polar sulfonamide groups, albeit at the cost of reduced passive diffusion .
- Metabolic Stability : Methyl substitution on the triazole ring (target compound) may slow hepatic metabolism compared to ethyl or unsubstituted analogs .
Biological Activity
The compound 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382 g/mol. The compound features a triazole ring, a benzodioxole moiety, and a pyrimidine substituent which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties. A study on similar compounds revealed that certain triazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
| Compound | Activity | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can significantly affect the antimicrobial efficacy of triazole compounds .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. Some studies report that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, derivatives of benzoxazole have shown promising results in selectively targeting cancer cells .
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic pathways, which is crucial for developing new anticancer therapies.
Other Pharmacological Activities
Emerging research suggests that compounds like this compound may have additional pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the pyrimidine ring is often associated with such activities in medicinal chemistry .
Case Studies
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Antimicrobial Screening : A series of related compounds were screened for antimicrobial activity against standard bacterial strains. The results indicated that modifications in the benzodioxole and triazole moieties could enhance antibacterial potency.
- Findings : Compounds with electron-donating groups showed increased activity against Gram-positive bacteria.
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Anticancer Evaluation : In a study evaluating the cytotoxic effects of triazole derivatives on breast cancer cell lines, it was found that specific substitutions led to enhanced apoptosis rates compared to standard chemotherapeutic agents.
- Results : The compound exhibited IC50 values lower than those of conventional treatments, indicating potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
